What are the physicochemical properties of Methyl 9-oxononanoate?
What are the physicochemical properties of Methyl 9-oxononanoate?
An In-depth Technical Guide to the Physicochemical Properties of Methyl 9-oxononanoate (B1257084)
Introduction
Methyl 9-oxononanoate (CAS No. 1931-63-1) is an organic compound classified as a fatty aldehyde and an organic ester.[1][2][3] It is also known by other names such as 9-Oxo-nonanoic Acid methyl ester, Azelaaldehydic Acid Methyl Ester, and Methyl 8-formyloctanoate.[4][5] This bifunctional molecule, featuring both a methyl ester and a terminal aldehyde group, serves as a versatile intermediate in organic synthesis.[2][6] Its applications include its use as a linseed oil-based solventless polymeric protective coating and as a precursor in the synthesis of pharmaceuticals, fragrances, and dyes.[2][3][4] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its chemical transformations.
Physicochemical Properties
The key physicochemical properties of Methyl 9-oxononanoate are summarized in the table below. These properties are critical for its handling, application, and further use in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2][4][7][8] |
| Molecular Weight | 186.25 g/mol | [1][4] |
| CAS Number | 1931-63-1 | [1][4][8] |
| Appearance | Colorless to light yellow liquid/oil | [2][3] |
| Boiling Point | 249.40 °C (at 760 mm Hg, estimated); 125-145 °C (at 9 Torr) | [2][3][7] |
| Melting Point | Approximately -20 °C | [2] |
| Density | 0.958 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | 534.3 mg/L at 25 °C (Estimated) | [7] |
| Organic Solubility | Soluble in alcohol and ether | [2] |
| Purity | ≥90% | [4] |
| Flash Point | 215.00 °F (101.80 °C) (Estimated) | [7] |
| LogP (o/w) | 1.920 (Estimated) | [7] |
Experimental Protocols
The synthesis and analysis of Methyl 9-oxononanoate are crucial for its application in research and industry. The following sections detail common experimental procedures.
Synthesis via Oxidation of Methyl 9-hydroxynonanoate
A primary method for preparing Methyl 9-oxononanoate is through the oxidation of the corresponding primary alcohol, Methyl 9-hydroxynonanoate, using Jones reagent.[9]
Materials and Reagents:
-
Methyl 9-hydroxynonanoate
-
Acetone (B3395972) (reagent grade)
-
Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with distilled water to 100 mL)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve Methyl 9-hydroxynonanoate (1 equivalent) in acetone in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[9]
-
Oxidation: Cool the solution to 0°C using an ice bath.[9]
-
Add the prepared Jones reagent dropwise from the dropping funnel. It is critical to maintain the reaction temperature between 0-5°C during the addition.[9]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9]
-
Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange/brown color of the reagent turns to a green solution.[9]
-
Extraction: Extract the product with diethyl ether.[9]
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.[9]
-
Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography to yield pure Methyl 9-oxononanoate.[9]
Synthesis via Ozonolysis of Methyl Oleate (B1233923)
Methyl 9-oxononanoate can be synthesized from renewable resources like methyl oleate through a two-step process involving ozonolysis followed by a reductive work-up.[10]
Materials and Reagents:
-
Methyl Oleate
-
Methanol or Dichloromethane (solvent)
-
Ozone (O₃) gas
-
Inert gas (Nitrogen or Argon)
-
Reducing agent (e.g., Sodium borohydride (B1222165) or H₂ with Raney nickel catalyst)
Procedure:
-
Dissolution: Dissolve methyl oleate in a suitable solvent (e.g., methanol) in a reaction vessel equipped for gas dispersion and low-temperature cooling.[10]
-
Ozonolysis: Cool the solution to -78°C and bubble ozone gas through it. Monitor the reaction by TLC for the disappearance of the starting material.[10]
-
Quenching: Purge the solution with an inert gas, such as nitrogen, to remove any excess ozone.[10]
-
Reductive Work-up: To the ozonide intermediate, add a reducing agent (e.g., sodium borohydride) to yield Methyl 9-oxononanoate.[10]
-
Isolation and Purification: After the reduction is complete, neutralize the mixture if necessary, and extract the product using a suitable organic solvent. The crude product can then be purified by distillation or column chromatography.[10]
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of Methyl 9-oxononanoate.[1][11]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-300).[1]
Typical GC Conditions (Reference):
-
Temperature Program: A temperature ramp is typically employed, for example, starting at 50°C and ramping to 250°C.[12]
-
Kovats Retention Index: Values on a semi-standard non-polar column are reported around 1436-1441.[1]
MS Fragmentation (Electron Ionization - EI):
-
The mass spectrum shows characteristic fragmentation patterns.[1][13]
-
Prominent peaks are often observed at m/z values of 74, 87, 55, 111, and 83.[1]
Logical and Synthetic Workflows
Visual representations of synthetic pathways and experimental procedures are essential for clarity in complex chemical processes.
References
- 1. Methyl 9-oxononanoate | C10H18O3 | CID 74732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 9-OXO-NONANOIC ACID METHYL ESTER | 1931-63-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Nonanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. methyl 9-oxononanoate, 1931-63-1 [thegoodscentscompany.com]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Nonanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]
- 13. Nonanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]
